molecular formula C17H16ClN3O5 B264773 METHYL 6-[(4-CHLOROPHENYL)CARBAMOYL]-1,8-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZINE-9-CARBOXYLATE

METHYL 6-[(4-CHLOROPHENYL)CARBAMOYL]-1,8-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZINE-9-CARBOXYLATE

Cat. No.: B264773
M. Wt: 377.8 g/mol
InChI Key: DLSQRUNGTQKNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-[(4-chloroanilino)carbonyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrazines. These compounds are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of the 4-chloroanilino group and the pyrido[1,2-a]pyrazine core makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-[(4-CHLOROPHENYL)CARBAMOYL]-1,8-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZINE-9-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrazine ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(4-chloroanilino)carbonyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 6-[(4-chloroanilino)carbonyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 6-[(4-CHLOROPHENYL)CARBAMOYL]-1,8-DIOXO-1H,2H,3H,4H,6H,7H,8H-PYRIDO[1,2-A]PYRAZINE-9-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The presence of the 4-chloroanilino group enhances its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-[(4-chloroanilino)carbonyl]-1,8-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate is unique due to the presence of the 4-chloroanilino group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H16ClN3O5

Molecular Weight

377.8 g/mol

IUPAC Name

methyl 6-[(4-chlorophenyl)carbamoyl]-1,8-dioxo-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate

InChI

InChI=1S/C17H16ClN3O5/c1-26-17(25)13-12(22)8-11(21-7-6-19-16(24)14(13)21)15(23)20-10-4-2-9(18)3-5-10/h2-5,11H,6-8H2,1H3,(H,19,24)(H,20,23)

InChI Key

DLSQRUNGTQKNQM-UHFFFAOYSA-N

SMILES

COC(=O)C1=C2C(=O)NCCN2C(CC1=O)C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=C2C(=O)NCCN2C(CC1=O)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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